

Technical Support Center: 2-Methyl-1-nitro-4-phenoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1-nitro-4-phenoxybenzene

Cat. No.: B055462

[Get Quote](#)

Disclaimer: The following information is provided as a technical support guide for researchers, scientists, and drug development professionals. **"2-Methyl-1-nitro-4-phenoxybenzene"** is a specialized chemical, and a specific Safety Data Sheet (SDS) was not available at the time of this writing. Therefore, the guidance on storage, handling, and safety is based on best practices for structurally similar nitroaromatic and phenoxybenzene compounds. It is imperative to consult the supplier-specific SDS upon receipt of this chemical and to conduct a thorough risk assessment before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **2-Methyl-1-nitro-4-phenoxybenzene**?

A1: Based on analogous compounds such as nitrobenzene and nitrophenols, the primary hazards are expected to include:

- **Toxicity:** Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Nitroaromatic compounds can cause damage to organs through prolonged or repeated exposure.[1][3]
- **Irritation:** Causes skin and serious eye irritation.[2][5]
- **Carcinogenicity and Mutagenicity:** Some nitroaromatic compounds are suspected of causing cancer.[1][3]

- Environmental Hazards: Harmful to aquatic life with long-lasting effects.

Q2: How should **2-Methyl-1-nitro-4-phenoxybenzene** be stored?

A2: Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][6] [7][8] Some suppliers of similar compounds recommend storage at 2-8°C.[9]
- Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[4][7]
- Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[6]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive PPE strategy is essential to minimize exposure.

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper glove removal technique.[10]
- Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[10]
- Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant exposure, additional protective clothing may be necessary.[6][10]
- Respiratory Protection: If working with the solid form where dust may be generated, or if heating the compound, use a NIOSH-approved respirator. All handling should be done in a well-ventilated area, preferably a chemical fume hood.[6][10]

Q4: How should I dispose of waste containing **2-Methyl-1-nitro-4-phenoxybenzene**?

A4: All waste must be treated as hazardous.

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][11] Do not allow the product to enter

drains.[\[7\]](#)

- Contaminated Packaging: Dispose of as unused product.

Troubleshooting Guide

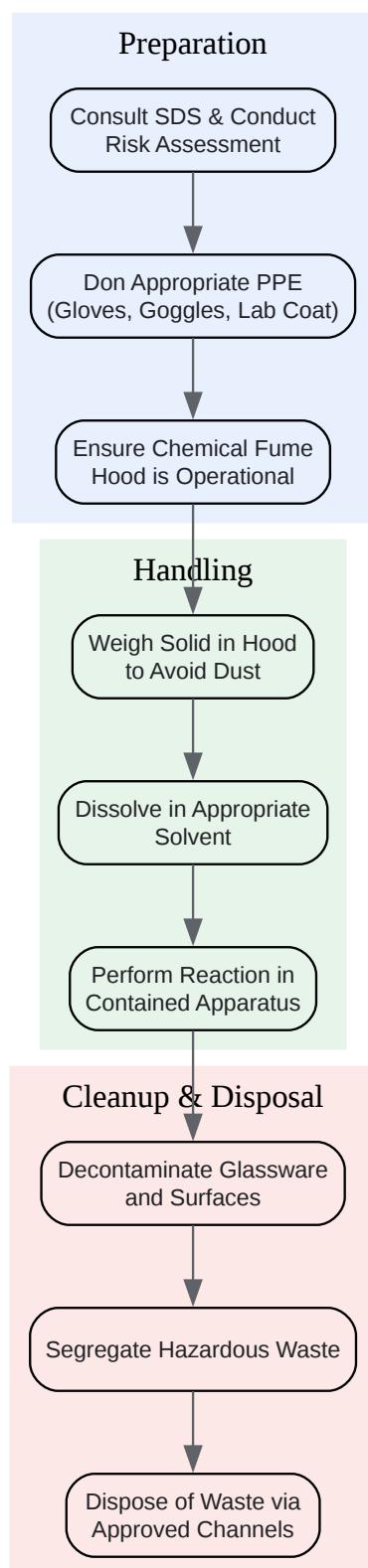
This guide addresses potential issues that may arise during experiments involving **2-Methyl-1-nitro-4-phenoxybenzene**.

Issue 1: Unexpected Reaction Byproducts or Low Yield

- Potential Cause: Degradation of the nitroaromatic group. Nitro groups can be sensitive to certain reaction conditions.
- Troubleshooting Steps:
 - Analyze Reaction Conditions:
 - Temperature: Avoid excessive heat, as it can lead to decomposition.
 - pH: Strong basic conditions can lead to side reactions. Consider using a milder base or a buffered system.
 - Reducing Agents: The nitro group is susceptible to reduction. Ensure that no unintended reducing agents are present in your reaction mixture.
 - Purification Strategy:
 - If purification by column chromatography is difficult, consider alternative methods such as recrystallization or preparative thin-layer chromatography (TLC).
 - Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Issue 2: Poor Solubility

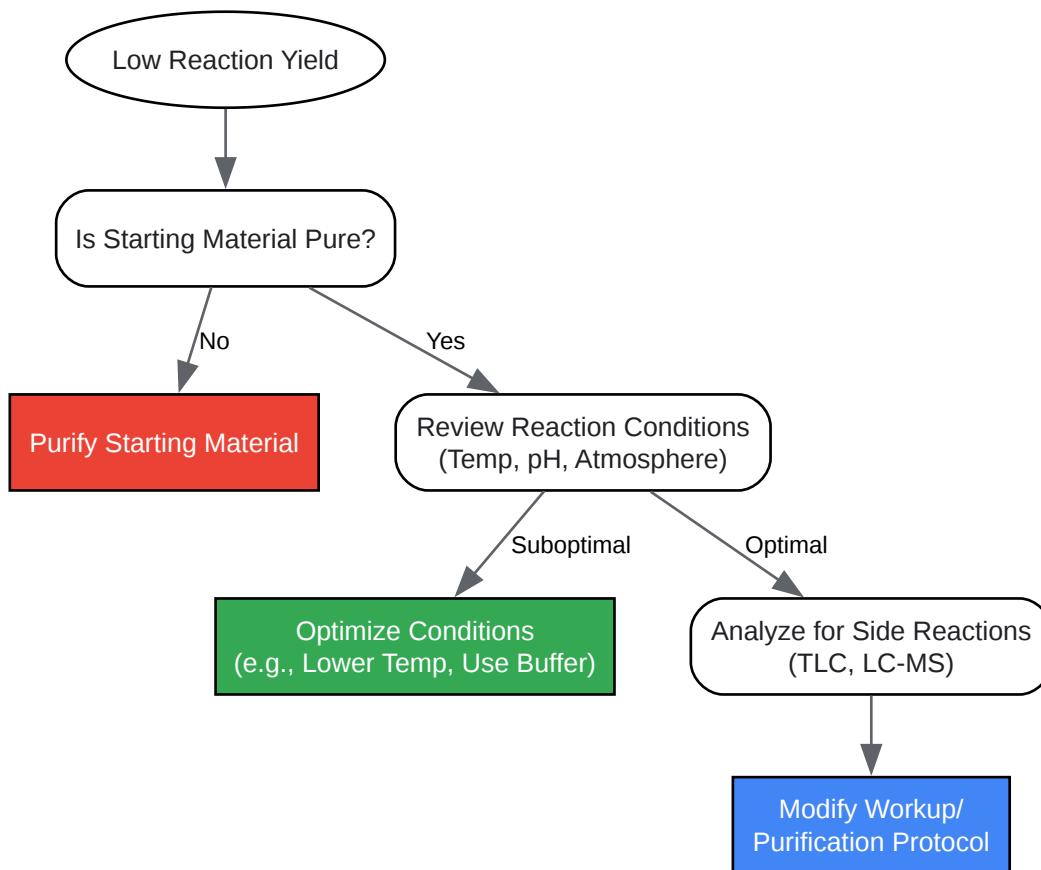
- Potential Cause: The aromatic nature of **2-Methyl-1-nitro-4-phenoxybenzene** may limit its solubility in certain solvents.


- Troubleshooting Steps:
 - Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., dichloromethane, ethyl acetate, acetone, DMSO, DMF).
 - Co-solvent System: Consider using a co-solvent system to enhance solubility.
 - Gentle Heating and Sonication: Gentle warming and sonication can aid in dissolution, but be mindful of the compound's thermal stability.

Issue 3: Inconsistent Experimental Results

- Potential Cause: Compound instability or contamination.
- Troubleshooting Steps:
 - Purity Check: Verify the purity of your starting material using techniques like NMR, LC-MS, or melting point analysis.
 - Storage Check: Ensure the compound has been stored correctly, away from light and moisture, as these can cause degradation over time.^[8]
 - Use of Controls: Always include positive and negative controls in your experiments to help identify the source of variability.^[12]

Visual Guides


Safe Handling Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for the safe handling of **2-Methyl-1-nitro-4-phenoxybenzene**.

Troubleshooting Decision Tree for Low Yield

[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting low reaction yields.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO ₃	PubChem[13]
Molecular Weight	229.23 g/mol	PubChem[13]
IUPAC Name	2-methyl-4-nitro-1-phenoxybenzene	PubChem[13]
CAS Number	171349-95-4	PubChem[13]

Hypothetical Experimental Protocol: Synthesis of a Fluorescent Probe for Hypoxia Imaging

Nitroaromatic compounds can be used as precursors for fluorescent probes to study hypoxic conditions in tumors.^[14] The following is a hypothetical protocol for the reduction of the nitro group of **2-Methyl-1-nitro-4-phenoxybenzene** to an amine, which could then be coupled to a fluorophore.

Objective: To synthesize 2-Methyl-4-amino-1-phenoxybenzene.

Materials:

- **2-Methyl-1-nitro-4-phenoxybenzene**
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol (EtOH)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- TLC plates (silica gel)
- Rotary evaporator
- Magnetic stirrer and stir bar

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Methyl-1-nitro-4-phenoxybenzene** (1.0 eq).

- Solvent Addition: Add ethanol and water in a 4:1 ratio.
- Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the flask.
- Reaction: Heat the mixture to reflux (approximately 80-90°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture through a pad of celite to remove the iron salts, washing with ethanol.
 - Concentrate the filtrate using a rotary evaporator to remove the ethanol.
 - Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers and wash with water, then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-Methyl-4-amino-1-phenoxybenzene.

References

- TCI Chemicals.
- Apollo Scientific. Safety Data Sheet for 2-Methyl-4-nitrobenzoic acid. (2023-06-09).
- Sigma-Aldrich.
- Sigma-Aldrich. Safety Data Sheet for Nitrobenzene. (2025-11-06).
- Chemistry Stack Exchange.
- Thermo Fisher Scientific. Safety Data Sheet for Nitrobenzene. (2014-06-10).
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-methyl-4-[(4-nitrophenyl)methoxysulfonyl]benzene.
- AK Scientific, Inc.

- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.
- University of Nebraska-Lincoln. Hazardous Waste Disposal Procedures.
- AOBChem USA. **2-Methyl-1-nitro-4-phenoxybenzene**. [Link]
- The Koberstein Lab @ Yale. Troubleshooting and optimizing lab experiments. (2022-10-12). [Link]
- Sigma-Aldrich. Safety Data Sheet for 2-Methyl-4-nitrophenol. (2014-06-30).
- Loba Chemie. Nitrobenzene for Synthesis MSDS. (2015-04-09).
- Carl ROTH.
- NIST. Benzene, 1-nitro-4-phenoxy-. NIST Chemistry WebBook. [Link]
- MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024-07-25). [Link]
- PubChem. 2-Methyl-4-nitrophenol.
- NIST. Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. [Link]
- PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Loba Chemie. p-Nitrophenol Extra Pure MSDS.
- ResearchGate. 2-Methyl-4-nitrophenol. (2009). [Link]
- PubChem. Benzene, 2-methoxy-1-methyl-4-nitro-.
- PubChem. 2-Methyl-1-(4-methylphenoxy)-4-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com [carlroth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. lobachemie.com [lobachemie.com]

- 9. chemshuttle.com [chemshuttle.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. mtu.edu [mtu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. 2-Methyl-4-nitro-1-phenoxybenzene | C13H11NO3 | CID 18616691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: 2-Methyl-1-nitro-4-phenoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055462#storage-and-handling-of-2-methyl-1-nitro-4-phenoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com